Molecular Weight and Lipophilicity Differentiation Against the 6-Phenyl Analog (CAS 1443978-16-2)
The target compound (MW 193.16) is 62.07 Da lighter than the 6-phenyl analog (MW 255.23). This 32% larger mass in the 6-phenyl analog is accompanied by a predicted increase in cLogP from approximately 0.3 to approximately 3.0 . In fragment-based screening cascades governed by the Rule of Three (MW ≤ 300, cLogP ≤ 3), the target compound is a more suitable fragment-sized scaffold, while the 6-phenyl analog exceeds preferred fragment limits and shifts into lead-like space [1]. The methyl versus phenyl difference also alters the topological polar surface area (estimated tPSA ~85 Ų vs. ~85 Ų; the phenyl analog maintains similar PSA but with greater hydrophobicity), directly impacting solubility and permeability profiles.
| Evidence Dimension | Molecular Weight and cLogP |
|---|---|
| Target Compound Data | MW 193.16 g/mol; cLogP ~0.3 (predicted) |
| Comparator Or Baseline | 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1443978-16-2): MW 255.23 g/mol; cLogP ~3.0 (predicted) |
| Quantified Difference | ΔMW = 62.07 Da (32% increase); ΔcLogP ~2.7 log units (predicted) |
| Conditions | Calculated/predicted physicochemical properties using standard cheminformatics models; MW values sourced from vendor data sheets. |
Why This Matters
Procurement of the incorrect 6-substituted analog introduces a ~32% mass difference, potentially invalidating fragment-based screening results or misaligning with lead optimization property guidelines.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
